6-Methylimidazo[1,2-A]pyridine-3-sulfonyl chloride
Description
6-Methylimidazo[1,2-a]pyridine-3-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative characterized by a fused imidazo[1,2-a]pyridine core with a methyl substituent at position 6 and a sulfonyl chloride group at position 3. This compound serves as a critical intermediate in pharmaceutical synthesis, notably in the preparation of Zolpidem Tartrate, a widely prescribed sedative-hypnotic agent . Its sulfonyl chloride moiety enables facile nucleophilic substitution reactions, making it valuable for constructing sulfonamide or sulfonate ester derivatives in drug discovery and agrochemical research.
Properties
Molecular Formula |
C8H7ClN2O2S |
|---|---|
Molecular Weight |
230.67 g/mol |
IUPAC Name |
6-methylimidazo[1,2-a]pyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C8H7ClN2O2S/c1-6-2-3-7-10-4-8(11(7)5-6)14(9,12)13/h2-5H,1H3 |
InChI Key |
FCYDDBPSFSCJOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC=C2S(=O)(=O)Cl)C=C1 |
Origin of Product |
United States |
Preparation Methods
Chlorosulfonation Followed by Chlorination
This is the most commonly used method for preparing 6-Methylimidazo[1,2-a]pyridine-3-sulfonyl chloride and involves two key steps:
Sulfonation: The imidazo[1,2-a]pyridine derivative (with a methyl substituent at the 6-position) is treated with chlorosulfonic acid. This electrophilic sulfonation preferentially occurs at the 3-position of the heterocyclic ring due to electronic and steric factors.
Conversion to Sulfonyl Chloride: The intermediate sulfonic acid is then converted to the sulfonyl chloride by treatment with reagents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or phosphorus pentachloride (PCl₅). Reflux conditions (often around 100–130°C) are typically applied to drive the reaction to completion.
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Sulfonation | Chlorosulfonic acid | 0–5 °C to RT | 1–3 hours | — | Preferential sulfonation at C-3 |
| Chlorination | POCl₃ or SOCl₂ | Reflux (~120 °C) | 3–24 hours | 50–94% | Conversion of sulfonic acid to sulfonyl chloride |
This method is supported by literature describing sulfonation of imidazo[1,2-a]pyridines and related compounds, where sulfonic acids were isolated and subsequently chlorinated to sulfonyl chlorides with good yields and purity.
Lithiation-Sulfinylation-Chlorination Route
An alternative method involves:
Lithiation: Treating the imidazo[1,2-a]pyridine derivative with a strong base such as n-butyllithium or lithium diisopropylamide (LDA) at low temperatures (-70 to 0°C) to selectively lithiate the 3-position.
Sulfur Dioxide Trapping: The lithiated intermediate is then reacted with sulfur dioxide to form the corresponding sulfinate salt.
Chlorination: The sulfinate is chlorinated using N-chlorosuccinimide or similar chlorinating agents to yield the sulfonyl chloride.
This method is advantageous when electron-withdrawing substituents are present and provides better regioselectivity and yield in such cases.
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Lithiation | n-Butyllithium or LDA in ether or THF | -70 to 0 °C | 0.5–2 hours | — | Selective lithiation at C-3 |
| Sulfur dioxide trapping | Sulfur dioxide gas | Low temp | 0.5–1 hour | — | Formation of sulfinates |
| Chlorination | N-Chlorosuccinimide | 0–25 °C | 1–3 hours | 60–85% | Conversion to sulfonyl chloride |
This method was reported in studies focusing on imidazo[1,2-a]pyridine sulfonamides and sulfonyl chlorides synthesis.
Continuous Flow Microchannel Reactor Method
A recent advancement in the preparation of pyridine-3-sulfonyl chlorides, which can be adapted for imidazo[1,2-a]pyridine derivatives, involves continuous flow microchannel reactors:
Diazotization: 3-Aminopyridine derivatives are diazotized in a microchannel reactor with isoamyl nitrite and a copper catalyst under controlled low temperatures (0–20°C).
Chlorosulfonylation: The diazonium salt solution is directly reacted with thionyl chloride in a second microchannel reactor without isolation.
Post-treatment: The reaction mixture is washed, dried, and evaporated to yield the sulfonyl chloride with high purity (HPLC purity ~99.5%) and yield (~94%).
| Parameter | Value | Notes |
|---|---|---|
| Temperature | 0–20 °C | Controlled for safety and selectivity |
| Flow rates | Diazonium solution: 12 mL/min | Optimized for reaction efficiency |
| Thionyl chloride solution: 5 mL/min | ||
| Reaction time | ~1.8 minutes in microchannel | Rapid reaction kinetics |
| Yield | 94% | High yield, continuous process |
| Purity (HPLC) | 99.5% | High product quality |
This method offers advantages including mild conditions, enhanced safety, continuous production capability, and environmental benefits.
| Method | Advantages | Disadvantages | Typical Yield (%) | Industrial Applicability |
|---|---|---|---|---|
| Chlorosulfonation + Chlorination | Simple, widely used, good yields, scalable | Requires handling corrosive reagents | 50–94 | High |
| Lithiation + Sulfur Dioxide + Chlorination | High regioselectivity, good for substituted derivatives | Requires low temperature and strong bases | 60–85 | Moderate |
| Microchannel Reactor Continuous Flow | High purity, continuous process, safer | Requires specialized equipment | ~94 | Emerging, promising |
Purity and structural integrity of this compound are typically confirmed by:
- Nuclear Magnetic Resonance (NMR): Characteristic aromatic proton signals and methyl group resonances.
- Mass Spectrometry (MS): Molecular ion peaks corresponding to the sulfonyl chloride derivative.
- High-Performance Liquid Chromatography (HPLC): Retention time and purity assessment, often >99% purity is achievable.
- Melting Point and Elemental Analysis: Supportive for confirming compound identity.
The preparation of this compound is well-established through classical chlorosulfonation followed by chlorination and alternative lithiation-based routes. Recent innovations in continuous flow microreactor technology promise safer, more efficient, and scalable production with high purity and yield. Selection of the preparation method depends on the scale, available equipment, and substituent sensitivity. The methods summarized herein provide a robust foundation for the synthesis of this important sulfonyl chloride intermediate.
Chemical Reactions Analysis
Types of Reactions
6-Methylimidazo[1,2-A]pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonamide group.
Substitution: The sulfonyl chloride group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, phosphorus pentachloride, and various nucleophiles such as amines and alcohols . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .
Major Products Formed
Major products formed from these reactions include sulfonamides, sulfonic acids, and other substituted derivatives of 6-Methylimidazo[1,2-A]pyridine .
Scientific Research Applications
6-Methylimidazo[1,2-A]pyridine-3-sulfonyl chloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Methylimidazo[1,2-A]pyridine-3-sulfonyl chloride involves its interaction with molecular targets and pathways in biological systems. The compound can undergo electrophilic aromatic substitution reactions, leading to the formation of various biologically active derivatives . These derivatives can interact with specific enzymes and receptors, modulating their activity and exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Reactivity and Electronic Properties
6-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride
- Substituent : Bromine at position 6 (electron-withdrawing).
- Impact : The bromine atom increases the electrophilicity of the sulfonyl chloride group compared to the methyl substituent, accelerating reactions with nucleophiles (e.g., amines, alcohols). This compound is utilized in synthesizing c-Met kinase inhibitors for cancer therapy, where electronic tuning enhances target binding .
- Synthesis : Prepared via bromination of the parent imidazo[1,2-a]pyridine followed by sulfonation, achieving 60% yield under optimized flash chromatography conditions .
6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
- Substituent : Chlorine at position 6 (electron-withdrawing).
- Functional Group : Carbaldehyde instead of sulfonyl chloride.
- Impact : The chloro substituent reduces electron density on the ring, stabilizing the carbaldehyde group but limiting its utility in sulfonamide-forming reactions. This derivative is primarily used in condensation reactions for heterocyclic expansions .
2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine
- Substituent : Bromophenyl at position 2 and methyl at position 5.
- Impact: The bromophenyl group introduces steric bulk and lipophilicity, enhancing membrane permeability in biological systems.
Key Observations :
- Electron-donating groups (e.g., methyl) marginally reduce reaction rates compared to electron-withdrawing substituents (bromo, chloro), as seen in the lower yield (70.1% vs. 60%) for methylated vs. brominated analogues .
- Pyridine-mediated sulfonation () achieves higher yields (>65%) for sulfonate esters, underscoring the versatility of sulfonyl chlorides in diverse synthetic pathways.
Physicochemical Properties
| Property | 6-Methylimidazo[1,2-a]pyridine-3-sulfonyl chloride | 6-Bromo Analogue | 6-Chloro Carbaldehyde |
|---|---|---|---|
| Molecular Weight | ~244.7 g/mol | ~303.5 g/mol | ~209.6 g/mol |
| Solubility | Moderate in polar aprotic solvents (e.g., DMF) | Low | High in DCM |
| Stability | Moisture-sensitive | Moderate | Air-stable |
Notes:
Biological Activity
6-Methylimidazo[1,2-A]pyridine-3-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer research. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a unique imidazo structure combined with a sulfonyl chloride functional group. This combination enhances its electrophilic properties, making it a valuable intermediate in organic synthesis and a candidate for therapeutic applications.
Biological Activity
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anti-proliferative effects against various cancer cell lines. Notably, studies have demonstrated its efficacy against colon cancer cell lines such as HT-29 and Caco-2. The mechanism of action appears to involve the induction of apoptosis through the release of cytochrome c from mitochondria and the activation of caspases 3 and 8, leading to programmed cell death .
Cytotoxicity and Selectivity
In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cells while demonstrating low toxicity towards normal white blood cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .
The biological activity of this compound is attributed to its ability to interact with specific enzymes and proteins involved in critical biochemical pathways. These interactions can modulate gene expression and influence metabolic processes within cells, which may lead to significant changes in cellular behavior and contribute to its therapeutic potential.
Synthesis
The synthesis of this compound typically involves the reaction of 6-methylimidazo[1,2-a]pyridine with chlorosulfonic acid. Key parameters for this synthesis include:
- Reaction Conditions : The reaction is usually carried out at elevated temperatures under controlled conditions to maximize yield.
- Purification Techniques : Post-reaction purification often employs recrystallization or chromatography to achieve high purity levels.
Table 1: Summary of Biological Activity Studies
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HT-29 | <10 | Apoptosis via caspase activation | |
| Caco-2 | <15 | Mitochondrial cytochrome c release | |
| Various | Varies | Enzyme inhibition affecting metabolic pathways |
Notable Research Findings
- Inhibition of Cancer Cell Proliferation : In studies involving HT-29 and Caco-2 cell lines, this compound was found to significantly inhibit cell proliferation with IC50 values below 15 µM, indicating potent anti-cancer activity .
- Mechanistic Insights : The compound's ability to induce apoptosis was confirmed through assays measuring cytochrome c release and caspase activation, highlighting its potential as a therapeutic agent in cancer treatment .
- Potential Applications : Beyond cancer therapy, the compound's reactivity makes it a candidate for further exploration in synthesizing other biologically active molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
